Sertaconazole nitrate

Übersicht

Beschreibung

Sertaconazole nitrate is an antifungal medication belonging to the imidazole class. It is primarily used in topical formulations to treat skin infections such as athlete’s foot. The compound is known for its broad-spectrum antifungal activity and is effective against various fungal pathogens, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum .

Wirkmechanismus

Target of Action

Sertaconazole nitrate primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme is necessary to convert lanosterol to ergosterol, which is an essential component of the fungal cell membrane . This compound also targets IDO1 (indole-2, 3-dioxygenase 1), a tryptophan-metabolizing enzyme that is often overexpressed in colorectal cancer (CRC) cells .

Mode of Action

This compound interacts with its primary target, 14-α demethylase, inhibiting the enzyme’s function . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an increase in cellular permeability and leakage of cellular contents . When interacting with IDO1, this compound downregulates the enzyme in a dose-dependent manner .

Biochemical Pathways

The inhibition of 14-α demethylase by this compound disrupts the biosynthesis of ergosterol, a critical component of the fungal cell wall . This disruption leads to the accumulation of 14 α-methyl sterols in fungi, which may contribute to the fungistatic activity of the drug . In CRC cells, this compound regulates the MAPK (mitogen-activated protein kinase) signaling pathway .

Pharmacokinetics

This compound is a topical antifungal agent, and its absorption is minimal when applied topically . Its protein binding in plasma is over 99%, indicating a high affinity for plasma proteins . .

Result of Action

The interaction of this compound with its targets leads to increased cellular permeability in fungal cells, causing leakage of cellular contents . This results in the death of the fungal cells . In CRC cells, this compound induces autophagy and apoptosis .

Biochemische Analyse

Biochemical Properties

Sertaconazole nitrate is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme converts lanosterol to ergosterol, which is required in fungal cell wall synthesis .

Cellular Effects

This compound’s inhibition of ergosterol synthesis results in increased cellular permeability causing leakage of cellular contents . This prevents fungal cells from multiplying and impairs hyphae growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves interaction with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .

Metabolic Pathways

This compound’s role in metabolic pathways primarily involves the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is crucial in the conversion of lanosterol to ergosterol, a key component of the fungal cell wall .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sertaconazole nitrate involves multiple chemical transformations. One efficient synthetic route includes the reaction of 7-chlorobenzo[b]thiophen-3-ylmethanol with 2,4-dichlorophenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then reacted with imidazole under specific conditions to yield sertaconazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its nitrate form .

Analyse Chemischer Reaktionen

Types of Reactions: Sertaconazole nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can alter the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Sertaconazole nitrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving antifungal agents and their mechanisms.

Biology: Research on this compound focuses on its interactions with fungal cell membranes and its effects on fungal growth.

Medicine: The compound is extensively studied for its therapeutic potential in treating fungal infections, including superficial candidiasis, dermatophytosis, and seborrhoeic dermatitis

Vergleich Mit ähnlichen Verbindungen

- Ketoconazole

- Clotrimazole

- Miconazole

- Econazole

Comparison: Sertaconazole nitrate is unique due to its benzothiophene ring, which is a sulfur analogue of the indole ring found in the amino acid tryptophan. This structural feature enhances its ability to form pores in the fungal cell membrane, increasing its antifungal efficacy. Compared to other imidazole antifungals, this compound exhibits a broader spectrum of activity and higher selectivity for fungal cytochrome P450 enzymes .

Eigenschaften

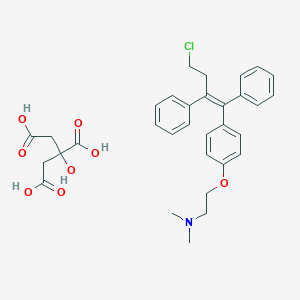

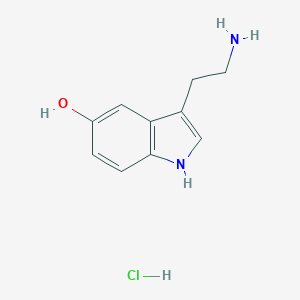

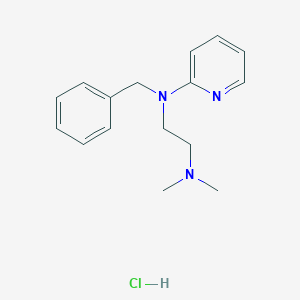

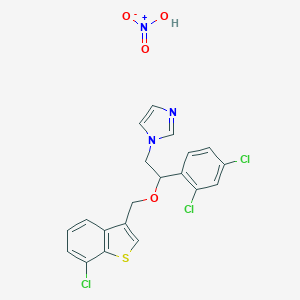

IUPAC Name |

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAITRDZHUANGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99592-32-2 (Parent) | |

| Record name | Sertaconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045529 | |

| Record name | Sertaconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99592-39-9 | |

| Record name | Sertaconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99592-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertaconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertaconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTACONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DV05410M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sertaconazole nitrate exert its antifungal activity?

A1: this compound, an imidazole antifungal agent, primarily acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. [] This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q2: Does this compound possess any additional pharmacological activities besides its antifungal effects?

A2: Yes, in addition to its antifungal properties, this compound exhibits anti-inflammatory and antipruritic effects. [, , ] These properties contribute to its therapeutic efficacy by alleviating symptoms like itching and inflammation associated with fungal infections. []

Q3: What is the chemical structure of this compound?

A3: this compound is the nitrate salt of 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene. []

Q4: How stable is this compound under various storage conditions?

A4: Studies have shown that this compound exhibits remarkable stability under various accelerated and real-time storage conditions, including exposure to light, humidity, and varying temperatures. [] When packaged in sealed amber glass bottles, it remained stable for over 5 years under normal storage conditions. []

Q5: Has this compound been incorporated into different formulations, and how do these formulations impact its stability and delivery?

A5: Yes, this compound has been incorporated into various formulations, including creams, ointments, gels, suppositories, microemulsions, nanostructured lipid carriers, and silver nanoparticles. [, , , , , , , , , , , , , , ] These formulations aim to improve drug solubility, enhance stability, prolong drug release, and optimize delivery to the target site. [, , , , ]

Q6: What is known about the percutaneous absorption of this compound after topical application?

A6: Research indicates that this compound rapidly penetrates the stratum corneum (the outermost layer of the skin) following topical application, with significant amounts detected within 30 minutes. [] A plateau in stratum corneum concentration is reached after approximately 3 hours and maintained for at least 48 hours. []

Q7: Does this compound get absorbed into the systemic circulation after topical application?

A7: While some this compound penetrates deeper layers of the skin, it is not substantially distributed into the bloodstream. [, ] This localized action contributes to its favorable safety profile for topical applications. [, ]

Q8: What is the efficacy of this compound against various fungal species?

A8: In vitro studies have demonstrated this compound’s broad-spectrum antifungal activity against various dermatophytes, molds, and yeasts. [, , ] This includes common causative agents of tinea pedis, tinea corporis, and onychomycosis, such as Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Candida species. [, , , , , ]

Q9: What is the evidence supporting the clinical efficacy of this compound in treating fungal skin infections?

A9: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating various dermatophytoses, including tinea pedis, tinea corporis, and tinea cruris. [, , , , , , , , ] These trials showed high rates of mycological cure, clinical improvement, and symptom relief, comparable to or even exceeding other commonly used antifungal agents. [, , , , , , , ]

Q10: Is there any evidence of resistance development to this compound?

A10: While this compound has been shown to be effective against a wide range of fungal species, emerging resistance to azole antifungals, in general, is a growing concern. [] Continuous surveillance and prudent use of antifungal agents are essential to mitigate the risk of resistance development.

Q11: What is the safety profile of this compound in clinical use?

A11: Clinical trials have consistently demonstrated a favorable safety profile for this compound. [, , , , , , ] Adverse events are typically mild and transient, with local irritation being the most commonly reported. [, , ]

Q12: Have there been efforts to improve the delivery of this compound to specific target sites?

A12: Yes, researchers have explored novel drug delivery systems to enhance this compound's delivery to specific sites, such as the vagina for treating vaginal candidiasis. [, ] These systems include mucoadhesive liposomes and nanoparticles designed to prolong drug residence time at the target site and improve therapeutic efficacy. [, ]

Q13: What analytical methods are commonly employed for the quantification of this compound?

A13: Several analytical techniques have been developed and validated for quantifying this compound in various matrices, including:

Q14: Have there been any studies investigating the environmental impact of this compound?

A14: While this specific question is not addressed in the provided research, the increasing use of antifungal agents, in general, raises concerns about their potential impact on the environment. Further research is needed to assess the ecotoxicological effects and develop strategies for the responsible disposal and management of this compound-containing products.

Q15: Are there any known alternatives or substitutes for this compound in treating fungal infections?

A15: Several other antifungal agents are available for treating fungal infections, each with its own mechanism of action, spectrum of activity, and safety profile. [, , , , , ] These include other azole antifungals like miconazole, clotrimazole, and econazole, as well as allylamine antifungals like terbinafine and naftifine. [, , , , , ] The choice of antifungal agent depends on factors like the type and location of infection, patient characteristics, and potential for adverse effects. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.